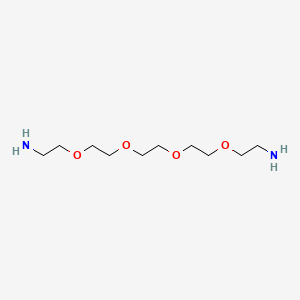

3,6,9,12-Tetraoxatetradecane-1,14-diamine

Vue d'ensemble

Description

Amino-PEG4-C2-amine est un composé qui appartient à la classe des dérivés de polyéthylène glycol (PEG). Il se caractérise par la présence de deux groupes amino aux deux extrémités d'une chaîne PEG, qui se compose de quatre unités d'éthylène glycol. Ce composé est largement utilisé comme agent de réticulation dans diverses applications chimiques et biologiques en raison de sa capacité à réagir avec les acides carboxyliques, les esters d'N-hydroxysuccinimide (NHS) activés et les groupes carbonylés (cétones et aldéhydes) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Amino-PEG4-C2-amine peut être synthétisé par plusieurs voies de synthèse. Une méthode courante implique la réaction du PEG avec un composé diamine. La réaction a généralement lieu dans des conditions douces, en utilisant des solvants tels que l'eau, le diméthylsulfoxyde (DMSO), le dichlorométhane (DCM) ou le diméthylformamide (DMF). La réaction est souvent catalysée par des agents de couplage comme la N,N'-dicyclohexylcarbodiimide (DCC) ou la N-éthyl-N'-(3-diméthylaminopropyl)carbodiimide (EDC) .

Méthodes de production industrielle

Dans les milieux industriels, la production d'Amino-PEG4-C2-amine implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité de produit constante. Le composé est ensuite purifié par des techniques telles que la chromatographie sur colonne ou la recristallisation .

Analyse Des Réactions Chimiques

Reaction Types

3,6,9,12-Tetraoxatetradecane-1,14-diamine (C₁₀H₂₄N₂O₄) exhibits reactivity primarily through its terminal amine (-NH₂) groups and ether (-O-) linkages. Key reaction types include:

1.1 Nucleophilic Substitution/Condensation

-

Amination : Amines act as nucleophiles, reacting with electrophiles (e.g., carbonyl compounds, alkyl halides) to form imines, amides, or alkylated amines.

-

Cross-linking : Dual amine groups enable covalent bonding with proteins, DNA, or other macromolecules, as seen in biochemical assays and protein interaction studies.

1.2 Acidic Cleavage of Ethers

-

Ether linkages in the polyether backbone can undergo hydrolysis under acidic conditions, yielding diols and cleavage products. This reaction is less common but relevant in harsh chemical environments.

Reaction Mechanisms

2.1 Amine-Mediated Reactions

-

Schiff Base Formation : Reaction with aldehydes/ketones to form imine linkages, useful in bioconjugation.

-

Metal Chelation : Amines can coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), potentially enabling catalytic applications in organic synthesis.

2.2 Polyether Backbone Reactivity

-

Ester Hydrolysis : If esterified derivatives exist (e.g., acrylate analogs), hydrolysis under acidic/basic conditions yields carboxylic acids.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Polyethylene glycol diacrylate | Shorter chain, acrylate groups for polymerization | Hydrogels, coatings |

| Amino-PEG4-Amine | Identical structure to target compound | Bioconjugation, PROTACs |

| Triethylene glycol bis(2-aminoethyl) ether | Similar ether/amine structure | Cross-linkers, drug delivery |

Experimental Conditions and Solubility

The compound’s solubility in water, DMSO, DCM, and DMF facilitates diverse reaction conditions . For example:

-

Aqueous Reactions : Protein cross-linking assays.

-

Organic Solvents : Metal chelation or polymerization reactions.

Research Findings and Limitations

Applications De Recherche Scientifique

Drug Delivery Systems

One of the primary applications of 3,6,9,12-Tetraoxatetradecane-1,14-diamine is in drug delivery systems . The compound enhances the solubility and stability of pharmaceutical formulations. Its structure allows for improved drug encapsulation and targeted delivery to specific tissues or cells within the body. This capability is particularly important for therapies requiring precise dosing and reduced side effects.

Polymer Chemistry

In the realm of polymer chemistry , this compound serves as a vital building block for synthesizing novel polymers with tailored properties. These polymers find applications in various industries including:

- Packaging: Development of biodegradable packaging materials.

- Coatings: Formulation of protective coatings that can withstand environmental stressors.

The versatility of this compound in polymer synthesis allows for the creation of materials with specific mechanical and thermal properties.

Bioconjugation

This compound's functional groups facilitate bioconjugation , enabling efficient attachment to biomolecules such as proteins and nucleic acids. This property is crucial for developing targeted therapies and diagnostics in biotechnology. The ability to form stable conjugates enhances the effectiveness of therapeutic agents and diagnostic tools.

Environmental Applications

The compound has significant potential in environmental applications , particularly in the formulation of biodegradable materials. Its use contributes to sustainable practices in manufacturing and waste management by reducing reliance on non-degradable plastics and promoting eco-friendly alternatives.

Analytical Chemistry

In analytical chemistry , this compound is utilized to develop sensitive detection methods for various analytes. This application improves accuracy in environmental monitoring and quality control processes across industries.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Enhancing drug solubility and stability | Improved targeting and reduced side effects |

| Polymer Chemistry | Synthesis of biodegradable polymers | Tailored properties for packaging and coatings |

| Bioconjugation | Attachment to proteins/nucleic acids | Enhanced therapeutic efficacy |

| Environmental Applications | Formulation of biodegradable materials | Promotes sustainability |

| Analytical Chemistry | Development of detection methods | Increased accuracy in monitoring |

Case Study: Drug Delivery Systems

A study published in Nature Communications explored the use of this compound as a chelating agent in drug delivery systems. The research demonstrated that formulations incorporating this compound showed significantly enhanced bioavailability compared to traditional delivery methods .

Case Study: Bioconjugation Techniques

Research conducted on bioconjugation techniques highlighted the efficiency of this compound in attaching therapeutic agents to antibodies. This approach resulted in improved specificity and efficacy in targeting cancer cells .

Mécanisme D'action

The mechanism of action of Amino-PEG4-C2-amine involves its ability to form stable covalent bonds with various functional groups. The amino groups at both ends of the PEG chain can react with carboxylic acids, activated NHS esters, and carbonyl groups, forming amide or imine bonds. This reactivity allows the compound to act as a versatile crosslinker and coupling agent, facilitating the formation of complex molecular structures and enhancing the properties of biomolecules and materials .

Comparaison Avec Des Composés Similaires

Amino-PEG4-C2-amine peut être comparé à d'autres composés similaires, tels que :

Amino-PEG4-amine : Structure similaire mais sans l'espaceur supplémentaire à deux carbones, ce qui le rend moins flexible dans certaines applications.

Amino-PEG4-alkyne : Contient un groupe alkyne au lieu d'un groupe amino, permettant des réactions de chimie clic.

Amino-PEG4-acide : Contient un groupe acide carboxylique au lieu d'un groupe amino, offrant une réactivité et des applications différentes.

L'unicité d'Amino-PEG4-C2-amine réside dans sa double fonctionnalité amino et la présence d'un espaceur à deux carbones, ce qui améliore sa flexibilité et sa réactivité dans diverses applications chimiques et biologiques .

Activité Biologique

3,6,9,12-Tetraoxatetradecane-1,14-diamine, also known as Triethylene Glycol bis(2-aminoethyl) Ether (TGEA), is a synthetic diamine compound characterized by its unique structure featuring multiple ether linkages and amine functional groups. This compound has garnered attention in various fields due to its potential biological activities and applications.

- Molecular Formula : C10H24N2O4

- Molecular Weight : 236.31 g/mol

- CAS Number : 68960-97-4

These properties indicate that TGEA is a relatively low molecular weight compound with functional groups conducive to various biochemical interactions.

1. Bioconjugation and Drug Delivery

The presence of both amine (-NH2) and ether (C-O-C) groups in TGEA suggests significant potential for bioconjugation applications. The amine groups can form stable bonds with biomolecules such as proteins and antibodies, which is critical for targeted drug delivery systems . This capability allows TGEA to be utilized in creating bioconjugates that enhance the efficacy of therapeutic agents by improving their stability and bioavailability.

2. Chelating Agent Properties

TGEA has been noted for its ability to act as a chelating agent, binding to metal ions. This property may facilitate the development of new catalysts for various chemical reactions . The chelation mechanism can also play a role in biological systems, where it may influence metal ion availability and thus affect enzyme activity.

3. Polymer Synthesis

The compound's structure allows it to serve as a building block in polymer synthesis. Polymers derived from TGEA could exhibit interesting properties due to the combination of flexible ether linkages and terminal amine groups. Such polymers are being explored for applications in adhesives, coatings, and drug delivery systems .

Case Study 1: Drug Delivery Systems

In a study investigating the use of TGEA in drug delivery systems, researchers developed nanoparticles using TGEA as a crosslinker. These nanoparticles demonstrated improved encapsulation efficiency and controlled release profiles for chemotherapeutic agents. The results indicated that TGEA-modified nanoparticles could enhance the therapeutic index of drugs by targeting cancer cells more effectively while minimizing side effects .

Case Study 2: Chelation and Catalysis

Another significant study focused on the catalytic properties of TGEA when complexed with metal ions. The research revealed that TGEA could stabilize metal complexes that exhibited enhanced catalytic activity in organic reactions. This finding opens avenues for utilizing TGEA in green chemistry applications where efficient catalysis is essential .

Research Findings

| Property/Activity | Findings |

|---|---|

| Bioconjugation | Stable bonding with proteins; potential for targeted drug delivery |

| Chelating Ability | Effective binding to metal ions; potential catalyst design |

| Polymer Applications | Useful in creating polymers with unique properties |

| Drug Delivery Efficiency | Enhanced encapsulation and controlled release profiles |

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZOPNLVYZYSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436676 | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68960-97-4 | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,14-Diamino-3,6,9,12-tetraoxatetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.